molecular formula C22H15Cl2NO2S2 B7783210 5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}--3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}--3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B7783210
M. Wt: 460.4 g/mol
InChI Key: DMRBMPOBFOXPHB-UDWIEESQSA-N
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Description

The compound 5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by:

  • Core structure: A 1,3-thiazolidin-4-one ring with a sulfanylidene (thioxo) group at position 2.
  • Position 5: A furan-2-ylmethylidene moiety substituted with a 3,4-dichlorophenyl group, contributing halogen-mediated hydrophobicity and electronic effects.

Properties

IUPAC Name

(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2NO2S2/c1-13(14-5-3-2-4-6-14)25-21(26)20(29-22(25)28)12-16-8-10-19(27-16)15-7-9-17(23)18(24)11-15/h2-13H,1H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRBMPOBFOXPHB-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Analysis

The following table summarizes key structural differences between the target compound and analogues from the provided evidence:

Compound ID & Source Position 3 Substituent Position 5 Substituent Halogenation Pattern Heterocyclic System
Target Compound 1-Phenylethyl 5-(3,4-Dichlorophenyl)furan-2-ylmethylidene 3,4-Dichloro on phenyl Furan
Methyl 5-(4-Chlorophenyl)furan-2-ylmethylidene 4-Chloro on phenyl Furan
5-(4-Methoxyphenyl)thiadiazol 2,4-Dichlorophenyl 2,4-Dichloro on phenyl Thiadiazole
3-(Trifluoromethylphenyl) 2-[(4-Chlorophenyl)methoxy]phenylmethylidene 4-Chloro on phenyl Benzyloxy-phenyl
Phenyl 4-Chlorophenylmethylidene 4-Chloro on phenyl None (simple benzylidene)

Key Comparative Insights

Halogenation and Electronic Effects
  • The 3,4-dichlorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to mono-chlorinated analogues (e.g., and ).
  • In contrast, features 2,4-dichlorophenyl substitution, which may alter steric interactions due to ortho-chlorine placement, reducing conformational flexibility compared to the target compound’s meta/para substitution .
Steric and π-π Interaction Profiles
  • The 1-phenylethyl group at position 3 in the target compound provides greater steric hindrance than the methyl () or phenyl () groups. This bulk may influence binding pocket accessibility in biological targets .
  • ’s trifluoromethylphenyl substituent introduces strong hydrophobicity and electronegativity, differing from the target’s dichlorophenyl system. This could affect solubility and membrane permeability .
Heterocyclic Systems
  • ’s thiadiazole introduces additional nitrogen atoms, enabling stronger hydrogen-bond acceptor capacity .

Implications for Research and Development

  • Biological Activity: The target compound’s dichlorophenyl-furan system may enhance selectivity for enzymes like cyclooxygenase (COX) or kinases, where halogenated aromatics are common pharmacophores.
  • Crystallography : Tools like SHELX and WinGX (Evidences 1–3) are critical for resolving the stereochemistry of such complex heterocycles, particularly for analyzing hydrogen-bonding patterns (as in ) .

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